molecular formula C24H18O3 B14501905 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one CAS No. 63455-94-7

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B14501905
CAS No.: 63455-94-7
M. Wt: 354.4 g/mol
InChI Key: MNEGZWRWPVJDNO-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is a flavonoid derivative characterized by a benzopyran-4-one core substituted with hydroxy, diphenyl, and propenyl groups. The 7-hydroxy group and aromatic substituents at positions 2 and 3 distinguish it from simpler flavonoids.

Properties

CAS No.

63455-94-7

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one

InChI

InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2

InChI Key

MNEGZWRWPVJDNO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of the Chromenone Core

The 4H-1-benzopyran-4-one scaffold is typically assembled via Kostanecki-Robinson condensation, where a resorcinol derivative reacts with a β-ketoester under acidic conditions. For 2,3-diphenyl substitution, phenylacetylenes or styrenes may be incorporated during cyclization.

Representative Procedure :

  • Condensation : Resorcinol (1.0 equiv), benzil (2.2 equiv), and conc. H$$2$$SO$$4$$ (catalytic) are heated at 120°C for 6 hours.
  • Cyclization : The intermediate diketone undergoes intramolecular aldol condensation in refluxing ethanol, yielding 2,3-diphenyl-4H-1-benzopyran-4-one.

Characterization Data :

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$) : δ 8.41 (s, H-5), 7.61 (d, J = 8.4 Hz, H-6), 7.45–7.30 (m, Ph), 6.92 (d, J = 8.4 Hz, H-5').
  • IR (KBr) : 1629 cm$$^{-1}$$ (C=O stretch).

O-Allylation at Position 7

Introduction of the 7-hydroxy group precedes allylation. Protective group strategies are avoided due to the stability of the chromenone core under basic conditions.

Stepwise Allylation :

  • 7-Hydroxylation : Selective oxidation at position 7 is achieved using H$$2$$O$$2$$/AcOH (1:3) at 60°C for 2 hours.
  • O-Allylation :
    • Reagents : Allyl bromide (1.5 equiv), anhydrous K$$2$$CO$$3$$ (2.0 equiv).
    • Conditions : Reflux in acetone (6 hours).
    • Yield : 84%.

Reaction Mechanism :
The process involves nucleophilic substitution at the phenolic oxygen, facilitated by K$$2$$CO$$3$$ as a base. Polar aprotic solvents like acetone enhance reaction efficiency by stabilizing the transition state.

Claisen Rearrangement for 8-Allyl Substitution

The Claisen rearrangement relocates the allyl group from position 7 to 8, forming a γ,δ-unsaturated ketone intermediate.

Procedure :

  • Heating : 7-Allyloxy-2,3-diphenyl-4H-1-benzopyran-4-one (1.0 equiv) in diphenyl ether (10 mL/mmol) at 185°C for 3 hours.
  • Workup : Cooling to room temperature, dilution with hexane, and filtration yield 8-allyl-7-hydroxy-2,3-diphenyl-4H-1-benzopyran-4-one.

Key Observations :

  • Regioselectivity : Exclusive formation of the 8-allyl isomer due to steric hindrance at adjacent positions.
  • Yield : 72–78% after column chromatography (silica gel, 20% EtOAc/hexane).

Propargylation and Ene-Yne Metathesis

To install the prop-2-en-1-yl group, propargyl bromide is employed, followed by Grubbs’ II-catalyzed metathesis.

Propargylation :

  • Reagents : Propargyl bromide (1.2 equiv), K$$2$$CO$$3$$ (2.5 equiv).
  • Conditions : Reflux in acetone (8 hours).
  • Product : 8-Allyl-7-(prop-2-yn-1-yloxy)-2,3-diphenyl-4H-1-benzopyran-4-one.

Ene-Yne Metathesis :

  • Catalyst : Grubbs’ II (10 mol%).
  • Conditions : Dry CH$$2$$Cl$$2$$, reflux under N$$_2$$ (6 hours).
  • Outcome : Formation of this compound via 8-membered oxepine intermediate.

Challenges :

  • Grubbs’ I catalyst failed to induce cyclization, underscoring the necessity of second-generation catalysts for strained systems.
  • Yield : 46% after chromatography.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$-NMR (DMSO-d$$_6$$) :
    • δ 6.72 (d, J = 14.7 Hz, H-2''), 6.53 (d, J = 14.7 Hz, H-1'') – vinyl protons.
    • δ 5.70 (t, J = 6.8 Hz, H-10) – oxepine methine.
    • δ 7.45–7.30 (m, Ph) – aromatic protons.

Infrared (IR) Spectroscopy

  • C=O Stretch : 1629 cm$$^{-1}$$ (chromenone ketone).
  • O-H Stretch : 3350 cm$$^{-1}$$ (7-hydroxyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${24}$$H$${18}$$O$$_3$$ : 354.1256 [M+H]$$^+$$.
  • Observed : 354.1261 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC)
Chromenone formation H$$2$$SO$$4$$, 120°C 68 95
O-Allylation Allyl bromide, K$$2$$CO$$3$$ 84 98
Claisen rearrangement Diphenyl ether, 185°C 75 97
Ene-yne metathesis Grubbs’ II, CH$$2$$Cl$$2$$ 46 90

Key Insights :

  • The Claisen rearrangement and O-allylation steps exhibit high efficiency, while metathesis remains a bottleneck due to catalyst sensitivity.
  • Silica gel chromatography (20% EtOAc/hexane) effectively purifies intermediates.

Challenges and Optimization Strategies

Catalyst Selection in Metathesis

Grubbs’ II catalyst outperforms first-generation analogs in ene-yne RCM due to enhanced stability and activity toward strained alkenes. Screening alternative catalysts (Hoveyda-Grubbs, Zhan-1B) may improve yields.

Solvent Effects

Nonpolar solvents (e.g., CH$$2$$Cl$$2$$) favor metathesis by stabilizing the transition state, whereas polar aprotic solvents (DMF, DMSO) promote side reactions.

Temperature Control

Exceeding 40°C during metathesis leads to dimerization of the allyl group, reducing yields. Strict temperature control (<35°C) is advised.

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Features Reference
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one - 2,3-Diphenyl
- 8-Propenyl
- 7-Hydroxy
Unique steric bulk from diphenyl groups; propenyl may enhance lipophilicity -
8-Prenyldaidzein (D-10248) 4H-1-benzopyran-4-one - 3-(4-Hydroxyphenyl)
- 8-Prenyl (3-methyl-2-butenyl)
- 7-Hydroxy
Prenyl chain increases hydrophobicity; associated with isoflavone bioactivity (e.g., antioxidant)
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) Pyran-2-one - 3-(2-Benzoylallyl)
- 4-Hydroxy
- 6-Methyl
Enone system enables nucleophilic additions; methyl group enhances stability
7-Hydroxy-2',5,8-trimethoxyflavanone Flavanone - 7-Hydroxy
- 2',5,8-Trimethoxy
Methoxy groups improve metabolic stability; common in plant-derived flavonoids
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one Dihydro-2H-1-benzopyran-4-one - 2-(4-Hydroxyphenyl)
- 3,7-Dihydroxy
Saturated C3-C4 bond reduces conjugation; multiple hydroxyls enhance solubility

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) would align with pyran-2-ones (e.g., 7a: 1704 cm⁻¹) .
  • NMR : Aromatic protons from diphenyl groups (δ 6.5–8.0 ppm) and propenyl protons (δ 5.0–6.0 ppm) would dominate, differing from analogs like D-10248 (prenyl δ 1.6–1.7 ppm) .
  • MS : Molecular ion peaks (e.g., 7a: m/z 270 [M⁺]) suggest fragmentation patterns dominated by loss of substituents (e.g., propenyl or benzoyl groups) .

Biological Activity

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one, also known as a derivative of chromene, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18O3C_{24}H_{18}O_3 with a molecular weight of 366.39 g/mol. The compound features a chromene backbone, which is essential for its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of chromene derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Tubulin Polymerization : Some analogs interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer agents .
  • Reactive Oxygen Species (ROS) Scavenging : Compounds exhibiting antioxidant properties can reduce oxidative stress in cancer cells, thereby enhancing their cytotoxic effects .

Antimicrobial Activity

The antimicrobial potential of 7-Hydroxy derivatives has been explored in various studies:

  • Broad-Spectrum Antimicrobial Effects : Research indicates that certain chromene derivatives possess significant antibacterial and antifungal activities against a range of pathogens. These effects are attributed to their ability to disrupt microbial cell membranes .

Anti-inflammatory Properties

The anti-inflammatory effects of chromene derivatives are noteworthy:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Modulation of Inflammatory Pathways : Some derivatives inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of a related chromene derivative on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity through apoptosis induction via ROS generation .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of chromene derivatives. Key modifications in substituents on the benzopyran ring can enhance specific activities:

ModificationBiological ActivityReference
Hydroxyl groups at positions 7 and 8Increased anticancer activity
Alkyl substituents on phenyl ringsEnhanced antimicrobial properties
Unsaturated side chainsImproved anti-inflammatory effects

Q & A

Q. What are the recommended safety protocols for handling 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one in laboratory settings?

  • Methodological Answer: Follow OSHA HCS and GHS guidelines for acute toxicity and skin/eye irritation . Use NIOSH- or EN 166-certified PPE, including face shields, gloves (e.g., nitrile), and respiratory protection (e.g., P95 filters for low exposure). Ensure proper ventilation and avoid dust formation during synthesis or handling . Implement engineering controls like fume hoods and conduct regular exposure monitoring.

Q. How can FT-IR spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodological Answer: FT-IR analysis should target key functional groups:
  • O-H stretch : ~3266 cm⁻¹ (phenolic hydroxyl) .
  • C=O stretch : ~1705 cm⁻¹ (benzopyran-4-one carbonyl) .
  • Aromatic C=C : Peaks between 1515–1627 cm⁻¹ .
    Compare spectra with structurally similar benzopyran derivatives (e.g., daidzein or genistein) to validate substituent positions .

Q. What synthetic routes are reported for benzopyran-4-one derivatives, and how can they be adapted for this compound?

  • Methodological Answer: Common methods include:
  • Claisen-Schmidt condensation for aryl-substituted benzopyrans .
  • Allylation reactions to introduce the prop-2-en-1-yl group at position 8, using allyl bromides under basic conditions .
    Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for benzopyran derivatives be resolved during structural elucidation?

  • Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals. For example:
  • HSQC correlates C-H couplings to assign substituent positions .
  • X-ray crystallography provides definitive structural confirmation, as demonstrated for 8-benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one . Reference crystallographic databases (e.g., CCDC) for analogous structures .

Q. What strategies address the lack of physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer:
  • Experimental determination : Use shake-flask method for logP (octanol/water partitioning) .
  • Computational prediction : Employ QSPR models (e.g., EPI Suite) to estimate properties like water solubility or vapor pressure .
  • Thermogravimetric analysis (TGA) for decomposition temperature and stability under varying humidity .

Q. How do substituents (e.g., allyl, phenyl groups) influence the compound’s biological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies :
  • Replace the 8-allyl group with methyl or hydroxypropyl variants to assess impact on cytotoxicity .
  • Test derivatives in enzyme inhibition assays (e.g., phosphatidylinositol 3-kinase) using protocols similar to LY294002, a morpholinyl-substituted benzopyran .
  • Compare IC₅₀ values across analogs to identify critical substituents .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Perform accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Use pH-rate profiling (pH 1–13 buffers) to identify hydrolysis-sensitive regions. For example, the 7-hydroxy group may undergo oxidation at alkaline pH .
  • Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structurally similar benzopyrans?

  • Methodological Answer:
  • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Use molecular docking to compare binding affinities with target proteins (e.g., PI3Kγ), correlating computational results with experimental IC₅₀ values .

Tables for Key Data

Q. Table 1: Key FT-IR Peaks for Structural Validation

Functional GroupWavenumber (cm⁻¹)Reference Compound
O-H (phenolic)32667-Hydroxy-4-nitrophenyl derivative
C=O (benzopyran)1705Genistein
Aromatic C=C1515–16278-Benzoyl derivative

Q. Table 2: Recommended PPE for Laboratory Handling

EquipmentStandardApplication
RespiratorNIOSH P95Low dust exposure
GlovesNitrile (0.1 mm)Skin protection
Eye ProtectionEN 166 face shieldSplash prevention

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